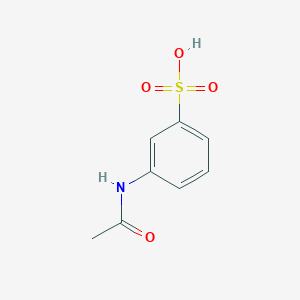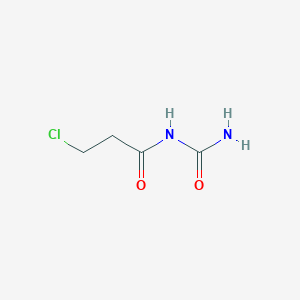
N-(aminocarbonyl)-3-chloropropanamide
Vue d'ensemble
Description
“N-(aminocarbonyl)-3-chloropropanamide” is an amide compound . Amides are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom . In this case, the nitrogen is also linked to a carbonyl group, forming an aminocarbonyl group . The “3-chloropropanamide” part suggests that this compound also contains a three-carbon chain with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques such as NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . Amides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . These properties would be determined experimentally .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Studies
- Anticonvulsant Properties : N-Benzyl-3-[(chlorophenyl)amino]propanamides, a related compound, showed significant anticonvulsant activity in tests. This suggests potential applications in treating seizures and epilepsy (Idris, Ayeni, & Sallau, 2011).
Homogeneous Catalytic Aminocarbonylation
- Synthesis of N-Substituted Nicotinamide Compounds : This research demonstrates the synthesis of N-substituted nicotinamides and related compounds through palladium-catalyzed aminocarbonylation, highlighting the compound's relevance in organic synthesis (Takács, Jakab, Petz, & Kollár, 2007).
Carbon-Monoxide-Free Aminocarbonylation
- Methodology for Aminocarbonylation : This study explores a carbon-monoxide-free method for aminocarbonylation using N-substituted formamides, which is important for safer and more environmentally friendly chemical processes (Sawant, Wagh, Bhatte, & Bhanage, 2011).
New Antidote Drug Combination
- Stability of Antidote Combinations : This study evaluated a combination containing a cholinesterase reactivator (HI-6) which includes a similar aminocarbonyl structure, important in the development of antidotes for organophosphate poisoning (Clair, Wiberg, Granelli, Carlsson Bratt, & Blanchet, 2000).
Herbicide Development
- Herbicide Action Mechanism : Research on chlorsulfuron, which contains an aminocarbonyl group, provides insights into the mechanisms of herbicides. This is vital for the development of agricultural chemicals (Ray, 1982).
Synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Derivatives
- Synthesis of 4-Hydroxy-2-oxo Derivatives : This research demonstrates the synthesis of naphthyridine derivatives, which are important in medicinal chemistry and organic synthesis (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable . Without specific information on “N-(aminocarbonyl)-3-chloropropanamide”, it’s difficult to provide details on its safety and hazards .
Orientations Futures
Propriétés
IUPAC Name |
N-carbamoyl-3-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYUUBFCDGPNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513435 | |
| Record name | N-Carbamoyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(aminocarbonyl)-3-chloropropanamide | |
CAS RN |
5544-35-4 | |
| Record name | N-(Aminocarbonyl)-3-chloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5544-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamoyl-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



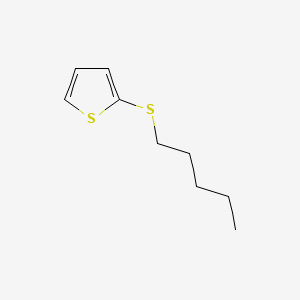
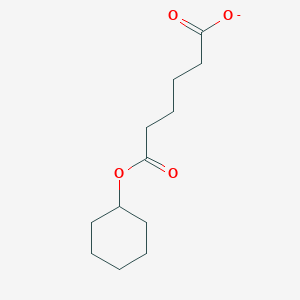




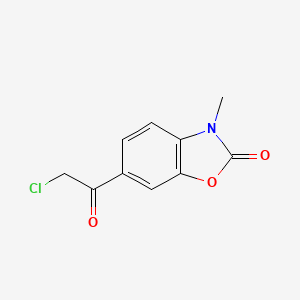

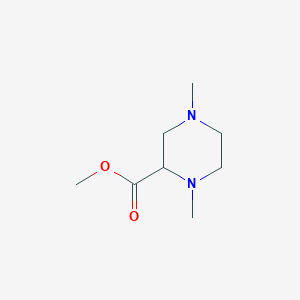
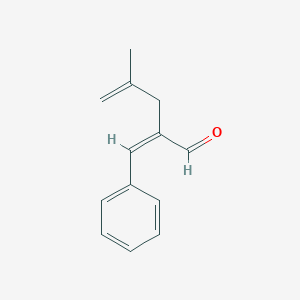
![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)
